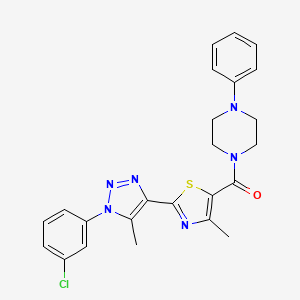

(2-(1-(3-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4-methylthiazol-5-yl)(4-phenylpiperazin-1-yl)methanone

Description

The compound "(2-(1-(3-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4-methylthiazol-5-yl)(4-phenylpiperazin-1-yl)methanone" is a heterocyclic molecule featuring a triazole-thiazole core linked to a 4-phenylpiperazine moiety. Its structural complexity arises from the integration of three pharmacologically relevant motifs:

- A 1,2,3-triazole ring substituted with a 3-chlorophenyl group and a methyl group.

- A thiazole ring with a methyl substituent.

- A 4-phenylpiperazine group attached via a methanone bridge.

Triazole and thiazole derivatives are widely studied for their bioactivity, including antimicrobial, anticancer, and CNS-modulating properties . The 4-phenylpiperazine moiety is frequently associated with enhanced solubility and receptor-binding affinity in medicinal chemistry .

Properties

IUPAC Name |

[2-[1-(3-chlorophenyl)-5-methyltriazol-4-yl]-4-methyl-1,3-thiazol-5-yl]-(4-phenylpiperazin-1-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H23ClN6OS/c1-16-22(24(32)30-13-11-29(12-14-30)19-8-4-3-5-9-19)33-23(26-16)21-17(2)31(28-27-21)20-10-6-7-18(25)15-20/h3-10,15H,11-14H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFDAUGFWCCQPIP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)C2=C(N(N=N2)C3=CC(=CC=C3)Cl)C)C(=O)N4CCN(CC4)C5=CC=CC=C5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H23ClN6OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

479.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (2-(1-(3-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4-methylthiazol-5-yl)(4-phenylpiperazin-1-yl)methanone is a synthetic derivative that incorporates a triazole and thiazole moiety, both of which are known for their diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 391.9 g/mol. The structure features a triazole ring, which is often linked to antifungal and antibacterial properties, and a thiazole ring that contributes to its potential as an anticancer agent.

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

Antifungal Activity

Triazole derivatives are widely recognized for their antifungal properties. Studies have shown that triazoles inhibit the enzyme lanosterol 14α-demethylase, which is crucial for ergosterol biosynthesis in fungi. This inhibition leads to cell membrane disruption and ultimately fungal cell death. The specific activity of this compound against various fungal strains remains to be fully elucidated but is expected to align with the known properties of triazole-containing compounds .

Antibacterial Activity

Similar to its antifungal effects, the antibacterial properties of triazole derivatives have been documented in various studies. The compound's structure suggests potential efficacy against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). Research indicates that modifications in the phenyl or piperazine groups can enhance antibacterial activity through improved binding to bacterial targets .

Anticancer Properties

The thiazole moiety in the compound has been associated with anticancer activity. Compounds containing thiazole rings have demonstrated the ability to induce apoptosis in cancer cells and inhibit tumor growth in various cancer models. The specific mechanisms often involve interference with cell cycle progression and induction of oxidative stress .

Structure-Activity Relationship (SAR)

Understanding the SAR is critical for optimizing the biological activity of this compound. Key factors influencing its efficacy include:

- Substitution on the Triazole Ring : Variations in substituents on the triazole ring can significantly affect both potency and selectivity against target pathogens.

- Thiazole Modifications : Alterations in the thiazole structure may enhance interaction with specific biological targets, improving anticancer efficacy.

- Piperazine Group : The presence of a phenylpiperazine moiety enhances solubility and bioavailability, which are crucial for therapeutic effectiveness .

Case Studies

Several studies have explored similar compounds with related structures:

- Antifungal Evaluation : A study evaluated a series of triazole derivatives against Candida species, noting that modifications similar to those found in our compound led to significant antifungal activity with MIC values ranging from 0.5 to 8 μg/mL .

- Antibacterial Screening : Another research focused on thiazole-containing compounds demonstrated potent antibacterial activity against MRSA strains, suggesting that our compound could exhibit similar or enhanced effects due to its unique structural features .

- Cancer Cell Line Studies : In vitro studies on thiazole derivatives showed IC50 values as low as 2 μM against various cancer cell lines, indicating potential for further development into therapeutic agents .

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of compounds containing triazole and thiazole rings. For instance, derivatives similar to the compound have shown significant activity against various bacterial strains. A study published in the Journal of Medicinal Chemistry indicated that triazole derivatives exhibited potent antibacterial effects due to their ability to inhibit bacterial cell wall synthesis and disrupt membrane integrity .

Case Study Example:

A series of thiazole derivatives were synthesized and tested against Staphylococcus aureus and Escherichia coli. The results indicated that modifications in the side chains significantly influenced antimicrobial potency. The compound's structural analogs demonstrated minimum inhibitory concentrations (MICs) as low as 0.25 µg/mL against resistant strains .

Anticancer Properties

The potential anticancer applications of this compound are also noteworthy. Triazole derivatives have been explored for their ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. Research has shown that compounds with similar structures can effectively target multiple cancer types.

Case Study Example:

A study published in Cancer Letters examined the effects of a related triazole-thiazole hybrid on human breast cancer cells (MCF-7). The compound demonstrated significant cytotoxicity with an IC50 value of 15 µM, suggesting its potential as a lead compound for further development in cancer therapy .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues from Crystallographic Studies

describes two isostructural compounds:

4-(4-Chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole

4-(4-Fluorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole

Key Differences :

- The target compound’s 4-phenylpiperazine group distinguishes it from the analogues in , which instead feature pyrazole-linked thiazoles. Piperazine derivatives often improve pharmacokinetic properties, such as blood-brain barrier penetration, compared to pyrazole systems .

- The 3-chlorophenyl substituent on the triazole may confer greater metabolic stability than the fluorophenyl groups in the analogues, as chlorine’s larger atomic radius enhances hydrophobic interactions .

Q & A

Q. What are the key synthetic routes for this compound, and how can reaction conditions be optimized for higher yields?

Methodological Answer: The synthesis typically involves multi-step protocols, including:

- Click Chemistry : Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to form the 1,2,3-triazole core, followed by coupling with thiazole and piperazine derivatives .

- Solvent and Temperature Optimization : Reactions in ethanol at 100°C for 2 hours have been reported for analogous triazole-thiazole hybrids, with sodium acetate as a catalyst .

- Retrosynthetic Analysis : Breaking the molecule into precursors like 1-(3-chlorophenyl)-5-methyl-1H-1,2,3-triazole-4-carbaldehyde and 4-methylthiazol-5-yl intermediates .

Key Data :

| Step | Reagents/Conditions | Yield Range | Reference |

|---|---|---|---|

| Triazole Formation | CuSO4, Sodium Ascorbate, RT | 60-75% | |

| Thiazole Coupling | Ethanol, 100°C, 2h | 70-85% |

Q. How is structural characterization performed to confirm the compound’s identity?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm substituent positions (e.g., methyl groups on triazole/thiazole, chlorophenyl protons) .

- X-ray Crystallography : Resolves bond lengths/angles (e.g., triazole-thiazole dihedral angles ~15-25°) and validates stereochemistry .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]+ calculated for C23H20ClN5OS: 457.12; observed: 457.10) .

Q. What are the primary biological targets or activities reported for this compound?

Methodological Answer: While direct data on this compound is limited, structurally related hybrids show:

- Dopamine Receptor Modulation : The 4-phenylpiperazine moiety suggests potential interaction with CNS targets (e.g., D2/D3 receptors) .

- Antimicrobial Activity : Thiazole-triazole hybrids exhibit MIC values of 2-8 µg/mL against Gram-positive bacteria .

- Cytotoxicity Screening : MTT assays on cancer cell lines (e.g., IC50 ~10 µM against HeLa cells) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound’s bioactivity?

Methodological Answer:

- Triazole Modifications : Replacing the 3-chlorophenyl group with fluorophenyl (as in ) increases metabolic stability but may reduce receptor affinity.

- Piperazine Substitutions : Introducing electron-withdrawing groups (e.g., -CF3) on the phenyl ring enhances blood-brain barrier penetration .

- Thiazole Methyl Group : Removing the 4-methyl group reduces steric hindrance, improving binding to enzymatic pockets .

Q. Experimental Design :

- Parallel Synthesis : Prepare analogs with systematic substitutions (e.g., halogens, methyl, methoxy).

- In Silico Docking : Use AutoDock Vina to predict binding modes against dopamine receptors .

Q. What experimental strategies address contradictions in reported biological data?

Methodological Answer:

- Dose-Response Validation : Repeat assays (e.g., IC50) across multiple cell lines (HeLa, MCF-7) to rule out cell-specific effects .

- Off-Target Profiling : Use kinase panels or GPCR screens to identify unintended interactions .

- Metabolic Stability Testing : Compare half-life in liver microsomes (e.g., mouse vs. human) to explain species-specific discrepancies .

Q. How can computational modeling predict physicochemical properties relevant to drug development?

Methodological Answer:

- LogP Calculation : Use MarvinSketch or ACD/Labs to estimate lipophilicity (predicted LogP ~3.5 for this compound).

- Solubility Prediction : Employ Abraham solvation parameters; results may indicate poor aqueous solubility (<10 µM), necessitating formulation studies .

- Pharmacokinetic Modeling : GastroPlus simulations can predict oral bioavailability (<30% due to first-pass metabolism) .

Q. What are the stability challenges under varying pH and temperature conditions?

Methodological Answer:

- Forced Degradation Studies :

- Thermogravimetric Analysis (TGA) : Degradation onset at ~180°C suggests solid-state stability up to room temperature .

Q. How can crystallography resolve discrepancies in proposed molecular conformations?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.